N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the thiadiazole ring, which is further connected to an acetamide group
Preparation Methods
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxybenzaldehyde and thiosemicarbazide.
Formation of Thiadiazole Ring: The thiosemicarbazide reacts with 2,4-dimethoxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the 1,3,4-thiadiazole ring.
Acetamide Formation: The thiadiazole intermediate is then reacted with acetic anhydride to introduce the acetamide group, resulting in the formation of this compound.
Chemical Reactions Analysis
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been found to interact with enzymes such as kinases and proteases, inhibiting their activity. It also binds to certain receptors, modulating their signaling pathways.
Pathways Involved: By inhibiting key enzymes and receptors, the compound can disrupt cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has been studied for its psychoactive properties.
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has been investigated for its potential as an anticancer agent.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound has shown potential as an antimicrobial agent.
This compound stands out due to its unique combination of a thiadiazole ring and a 2,4-dimethoxyphenyl group, which imparts specific chemical and biological properties that make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7(16)13-12-15-14-11(19-12)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXZXSYEVHLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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